
11-(2-Iodoethyl)tricosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(2-Iodoethyl)tricosane is a long-chain alkyl iodide with the molecular formula C25H51I This compound is characterized by the presence of an iodine atom attached to the 11th carbon of a tricosane chain via a 2-iodoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-(2-Iodoethyl)tricosane typically involves the iodination of a tricosane derivative. One common method is the reaction of tricosane with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 11-(2-Iodoethyl)tricosane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, to form different derivatives.
Reduction Reactions: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent and conditions used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Formation of 11-(2-hydroxyethyl)tricosane, 11-(2-cyanoethyl)tricosane, etc.
Reduction: Formation of tricosane.
Oxidation: Formation of 11-(2-hydroxyethyl)tricosane, 11-(2-formylethyl)tricosane, or 11-(2-carboxyethyl)tricosane.
Scientific Research Applications
11-(2-Iodoethyl)tricosane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its long alkyl chain.
Medicine: Investigated for its potential use in drug delivery systems, where the iodine atom can be used for radiolabeling.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 11-(2-Iodoethyl)tricosane largely depends on its chemical reactivity. The iodine atom can participate in various reactions, making the compound a versatile intermediate. In biological systems, the long alkyl chain can interact with lipid bilayers, potentially affecting membrane fluidity and function.
Comparison with Similar Compounds
Tricosane: A straight-chain alkane with no functional groups.
11-(2-Bromoethyl)tricosane: Similar structure but with a bromine atom instead of iodine.
11-(2-Chloroethyl)tricosane: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: 11-(2-Iodoethyl)tricosane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo and chloro analogs. The iodine atom is larger and more polarizable, leading to different reaction kinetics and mechanisms.
Properties
Molecular Formula |
C25H51I |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
11-(2-iodoethyl)tricosane |
InChI |
InChI=1S/C25H51I/c1-3-5-7-9-11-13-14-16-18-20-22-25(23-24-26)21-19-17-15-12-10-8-6-4-2/h25H,3-24H2,1-2H3 |
InChI Key |
DKHBSHOVPGORSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(26R)-5,12-dihydroxy-6,6'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate](/img/structure/B14793725.png)
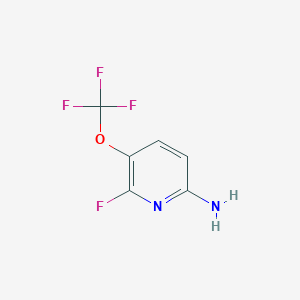
![(1S,4R,8R,10R,13S,14R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14793733.png)
![3-[10,15,20-tris(3-hydroxyphenyl)-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,19,20,21,22,23,24-docosahydroporphyrin-5-yl]phenol](/img/structure/B14793747.png)
![(10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14793751.png)
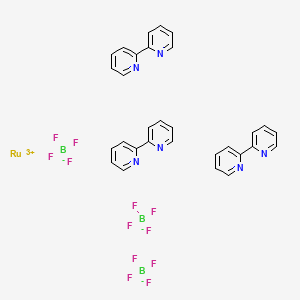
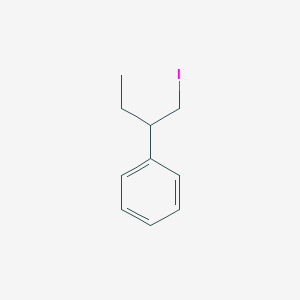
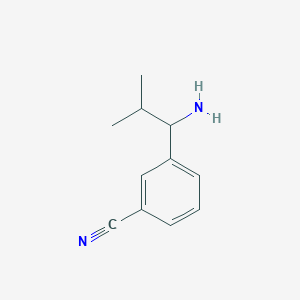
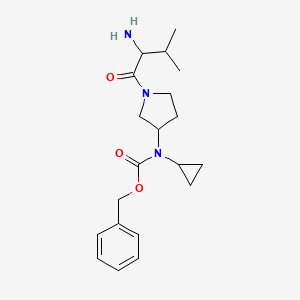
![2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B14793808.png)
![(1S,2S,7R,9S)-8,19-dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B14793814.png)
![Benzamide, 2-chloro-N-[1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-7-quinolinyl]-6-(trifluoromethyl)-](/img/structure/B14793818.png)
![6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-1,3-diazinan-1-yl]hexyl N-[6-[6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-1,3-diazinan-1-yl]hexoxycarbonylamino]hexyl]carbamate](/img/structure/B14793828.png)
